molecular formula C11H6Cl4N2O B12913776 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one CAS No. 92681-12-4

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B12913776
CAS No.: 92681-12-4
M. Wt: 324.0 g/mol
InChI Key: OZQDJGPNHQKXRF-UHFFFAOYSA-N
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Description

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for the preparation of starting materials, the main reaction, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3,5,6-Tetrachlorophenyl)pyridazin-3(2H)-one
  • 6-(4-Methylphenyl)pyridazin-3(2H)-one
  • 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazine

Uniqueness

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of both tetrachloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar compounds.

Properties

CAS No.

92681-12-4

Molecular Formula

C11H6Cl4N2O

Molecular Weight

324.0 g/mol

IUPAC Name

3-(2,3,5,6-tetrachloro-4-methylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H6Cl4N2O/c1-4-8(12)10(14)7(11(15)9(4)13)5-2-3-6(18)17-16-5/h2-3H,1H3,(H,17,18)

InChI Key

OZQDJGPNHQKXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl)Cl

Origin of Product

United States

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